Methyl 7-(3,4-dimethoxyphenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
“Methyl 7-(3,4-dimethoxyphenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a compound that belongs to the class of heterocyclic compounds known as triazolopyrimidines . These are aromatic compounds containing a triazole ring fused to a pyrimidine ring .
Synthesis Analysis
The synthesis of triazolopyrimidines starts from aminotriazoles and pyrimidines, leading to heterocyclic systems containing the triazolopyrimidine ring . Different methods have been developed to access these heterocyclic compounds with nitrogenous rings .Molecular Structure Analysis
The molecular formula of this compound is C15H17N5O3 . The structure consists of a triazolopyrimidine ring fused with a phenyl ring which is substituted with two methoxy groups .Chemical Reactions Analysis
Triazolopyrimidines are known for their reactivity and presence in many molecules of natural, human, or plant origin . They play an essential role in various scientific domains, whether they are chemical, biological, or pharmacological .Physical and Chemical Properties Analysis
The molecular weight of this compound is 315.33 g/mol . Other physical and chemical properties like solubility, melting point, boiling point, etc., are not mentioned in the available data.Future Directions
Mechanism of Action
Target of Action
The primary target of Methyl 7-(3,4-dimethoxyphenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its function . The inhibition of CDK2 can lead to the arrest of cell cycle progression, thereby inhibiting the proliferation of cancer cells .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle progression pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to the arrest of cell division and the potential induction of apoptosis .
Result of Action
The result of the compound’s action is a significant inhibition of cell growth. Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also exerts a significant alteration in cell cycle progression, in addition to inducing apoptosis within HCT cells .
Biochemical Analysis
Biochemical Properties
Similar compounds have been found to interact with various enzymes and proteins
Dosage Effects in Animal Models
The effects of Methyl 7-(3,4-dimethoxyphenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate at different dosages in animal models, including any threshold effects and toxic or adverse effects at high doses, have not been studied .
Properties
IUPAC Name |
methyl 7-(3,4-dimethoxyphenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4/c1-5-11-14(16(22)25-4)15(21-17(20-11)18-9-19-21)10-6-7-12(23-2)13(8-10)24-3/h6-9,15H,5H2,1-4H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AATTWDYWELUNDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)OC)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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